Tco-peg2-tco

Description

Evolution and Significance of Trans-Cyclooctenes (TCOs) in Chemical Biology

Trans-cyclooctenes are highly strained alkenes that serve as potent dienophiles in the IEDDA reaction with tetrazines. Their high ring strain is the driving force behind their remarkable reactivity. Since the initial reports of their use in bioorthogonal chemistry, a variety of TCO derivatives have been developed to enhance properties such as stability, hydrophilicity, and reaction kinetics. The development of TCOs has been instrumental in advancing numerous areas of chemical biology, including protein labeling, cellular imaging, and the construction of complex biomolecular conjugates.

Structure

3D Structure

Properties

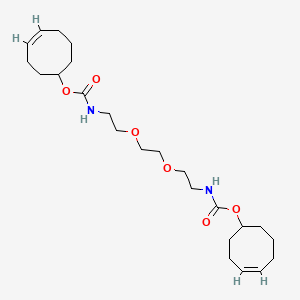

Molecular Formula |

C24H40N2O6 |

|---|---|

Molecular Weight |

452.6 g/mol |

IUPAC Name |

[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C24H40N2O6/c27-23(31-21-11-7-3-1-4-8-12-21)25-15-17-29-19-20-30-18-16-26-24(28)32-22-13-9-5-2-6-10-14-22/h1-3,5,21-22H,4,6-20H2,(H,25,27)(H,26,28)/b3-1-,5-2- |

InChI Key |

WJRFZRHXAAWFKP-LEWNYYKSSA-N |

Isomeric SMILES |

C1CC(CC/C=C\C1)OC(=O)NCCOCCOCCNC(=O)OC2CC/C=C\CCC2 |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCNC(=O)OC2CCCC=CCC2 |

Origin of Product |

United States |

Fundamental Reaction Mechanisms and Kinetics of Tco Tetrazine Ligation

Principles of Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The inverse electron-demand Diels-Alder (IEDDA) reaction is a cycloaddition that occurs between an electron-rich dienophile and an electron-poor diene. wikipedia.org In the context of the TCO-tetrazine ligation, the highly strained and electron-rich double bond of the TCO acts as the dienophile, while the electron-deficient 1,2,4,5-tetrazine (B1199680) serves as the diene. nih.govresearchgate.net

The rapid kinetics of this reaction are governed by frontier molecular orbital (FMO) theory. rsc.org Specifically, the reaction is driven by the small energy gap between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene (tetrazine). nih.govrsc.org This HOMO-LUMO interaction is the dominant factor, leading to an exceptionally fast reaction rate. rsc.org The process involves the [4+2] cycloaddition of the TCO's 2 π-electrons and the tetrazine's 4 π-electrons to form a highly strained, unstable bicyclic intermediate. researchgate.netrsc.org

Reaction Kinetics and Rate Constants in Diverse Media

The TCO-tetrazine ligation is characterized by its extraordinary reaction rates, which are typically second-order. rsc.org The rate constants (k₂) for this reaction are among the fastest known in bioorthogonal chemistry, with values reported to reach up to 10⁶ M⁻¹s⁻¹. broadpharm.comtcichemicals.com This high reactivity allows the ligation to proceed efficiently even at the very low concentrations typical of biological systems. iris-biotech.deresearchgate.net

The reaction is versatile and can be performed in a variety of media, including organic solvents, aqueous buffers, and complex biological fluids, without the need for a catalyst. broadpharm.comcreative-biolabs.com Interestingly, the reaction rate has been observed to increase in aqueous media. conju-probe.com The specific rate constants can be influenced by the substituents on both the TCO and tetrazine, as well as the solvent used. acs.org

Below is a table summarizing representative second-order rate constants for various TCO-tetrazine reactions in different media.

| Dienophile | Diene | Solvent | Rate Constant (k₂) (M⁻¹s⁻¹) |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | Water | 3.3 x 10⁶ |

| TCO | Diphenyl-s-tetrazine | Water | 2.86 x 10⁵ |

| TCO-PEG₄ | MePh-tetrazine | DPBS (pH 7.4), 37°C | 990 |

| TCO-PEG₄ | Me2Pyr-tetrazine | DPBS (pH 7.4), 37°C | 5120 |

| TCO | Various aryl-tetrazines | 1,4-dioxane, 25°C | 100 - 620 |

| TCO | s-tetrazine | 9:1 Methanol (B129727)/Water | ~2000 |

This table presents a selection of data from multiple sources to illustrate the range of reaction rates. researchgate.netconju-probe.comacs.org

Stereochemical Influences on TCO Reactivity (e.g., axial vs. equatorial isomers)

The non-planar, strained eight-membered ring of trans-cyclooctene (B1233481) gives rise to stable conformational isomers. The most stable conformation is the 'crown', which can have substituents in either axial or equatorial positions. nih.gov This stereochemistry significantly influences the reactivity of the TCO derivative in the IEDDA reaction. nih.govresearchgate.net

Mechanism of Nitrogen Gas Elimination in Retro-Diels-Alder Reaction

The initial [4+2] cycloaddition between TCO and tetrazine is not the final step of the ligation. nih.gov The bicyclic adduct formed in the IEDDA step is highly strained and transient. researchgate.netrsc.org It rapidly and irreversibly undergoes a retro-Diels-Alder reaction. iris-biotech.deconju-probe.com

Synthetic Strategies and Methodological Considerations for Tco Peg2 Tco

General Synthetic Routes for Bifunctional TCO-PEG-TCO Architectures

A common approach involves starting with a commercially available di-functionalized PEG linker, such as a di-amine or di-carboxylic acid PEG derivative. For instance, a di-amine PEG linker can be reacted with an excess of an N-hydroxysuccinimide (NHS) ester-activated TCO (TCO-NHS ester) to form stable amide bonds at both ends of the PEG chain. conju-probe.comlumiprobe.com The use of an NHS ester ensures a high-yield reaction with primary amines under mild conditions. conju-probe.com

Alternatively, a di-carboxylic acid PEG derivative like TCO-PEG2-acid could serve as a precursor. broadpharm.com The carboxylic acid groups can be activated, for example with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with an amine-functionalized TCO molecule.

A generalized synthetic scheme is presented below:

Route 1: From a Di-amine PEG Linker H2N-PEG2-NH2 + 2 x TCO-NHS ester -> TCO-HN-CO-PEG2-CO-NH-TCO

Route 2: From a Di-carboxylic Acid PEG Linker HOOC-PEG2-COOH + 2 x TCO-NH2 -> TCO-CO-NH-PEG2-NH-CO-TCO (requires activation of the carboxylic acid)

The choice of synthetic route often depends on the commercial availability and stability of the starting materials. The TCO moiety itself is sensitive and can isomerize to the less reactive cis-cyclooctene (CCO) form, which necessitates careful handling and storage, often at low temperatures and protected from light. broadpharm.comresearchgate.netmedchemexpress.com

Purification and Isolation Techniques for TCO-PEG2-TCO and its Derivatives

Following the synthesis, purification is a critical step to remove unreacted starting materials, byproducts, and any mono-functionalized intermediates. The choice of purification method depends on the physicochemical properties of the target compound and the impurities present.

For compounds like this compound and its derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and effective technique. nih.gov This method separates molecules based on their hydrophobicity. A gradient of organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA), is used to elute the compounds from a C18 column. nih.gov Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to yield the final compound as a solid. nih.gov

Silica (B1680970) column chromatography is another common purification method. nih.gov This technique separates compounds based on their polarity. A solvent system, such as a gradient of methanol (B129727) in dichloromethane (B109758) (DCM), is used to elute the compounds from the silica gel. nih.gov

For larger bioconjugates or intermediates, such as TCO-functionalized proteins or liposomes, size exclusion chromatography (SEC) is often employed. nih.gov This method separates molecules based on their hydrodynamic size, effectively removing smaller molecules like unreacted linkers.

The table below summarizes common purification techniques:

| Purification Technique | Principle of Separation | Typical Application for TCO-PEG Architectures | References |

| Reversed-Phase HPLC (RP-HPLC) | Polarity/Hydrophobicity | Purification of final this compound product and peptide conjugates. | nih.gov |

| Silica Column Chromatography | Polarity | Purification of synthetic intermediates and final products. | nih.gov |

| Size Exclusion Chromatography (SEC) | Molecular Size | Purification of TCO-functionalized macromolecules (e.g., proteins, liposomes). | nih.gov |

Characterization Techniques for Confirming this compound Synthesis and Purity

To confirm the successful synthesis and assess the purity of this compound, a combination of analytical techniques is essential. These methods provide information about the molecular weight, structure, and purity of the compound.

Mass Spectrometry (MS) is a fundamental technique for confirming the identity of the synthesized molecule. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used. researchgate.netgoogle.com These methods provide a precise measurement of the molecular weight of the compound, which can be compared to the calculated theoretical mass to confirm that the desired this compound has been formed. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR (Proton NMR), is a powerful tool for structural elucidation. google.com It provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The resulting spectrum shows characteristic peaks for the protons on the TCO rings, the PEG linker, and the amide bonds formed during synthesis, confirming the covalent structure of the molecule. google.com

High-Performance Liquid Chromatography (HPLC) is not only used for purification but also as an analytical tool to determine the purity of the final product. nih.gov By analyzing the sample on a calibrated column, a chromatogram is produced where the area of the peak corresponding to this compound, relative to the total area of all peaks, gives a quantitative measure of its purity. nih.gov

The following table outlines the primary characterization techniques:

| Characterization Technique | Information Provided | Relevance to this compound | References |

| Mass Spectrometry (MS) | Molecular Weight | Confirms the mass of the final product, verifying successful synthesis. | researchgate.netnih.govgoogle.com |

| ¹H NMR Spectroscopy | Chemical Structure | Elucidates the covalent structure by identifying characteristic proton signals. | google.com |

| Analytical HPLC | Purity | Quantifies the purity of the final compound. | nih.govnih.gov |

The reactivity of the TCO groups is also a critical parameter. This is often confirmed functionally by reacting the purified this compound with a tetrazine-containing molecule, such as a fluorescent dye, and observing the formation of the expected conjugate, often analyzed by MS or HPLC. researchgate.net

Advanced Functionalization and Conjugation Methodologies Utilizing Tco Peg2 Tco

Strategies for Site-Specific Bioconjugation with TCO-PEG2-TCO

Achieving site-specific modification of biomolecules is crucial to preserve their function and produce homogeneous conjugates. nih.gov TCO-PEG linkers are instrumental in several advanced strategies that move beyond random labeling of reactive residues like lysine (B10760008) or cysteine. nih.govacs.org These methods enable the precise installation of a TCO handle onto a protein, antibody, or cell surface, which can then be targeted by a tetrazine-functionalized molecule of interest.

Key site-specific strategies include:

Genetic Code Expansion : One of the most precise methods involves the incorporation of unnatural amino acids (UAAs) bearing a TCO moiety directly into a protein's polypeptide chain during translation. nsf.gov By engineering a specific codon, a TCO-containing amino acid, such as trans-cyclooctene-L-lysine (TCOK), can be installed at any desired position on a protein surface. nsf.govnih.gov This allows for complete control over the conjugation site, ensuring homogeneity and preserving the protein's native structure and function. This technique has been successfully used to achieve site-selective glycan conjugation on proteins expressed in E. coli. nih.gov

Engineered Cysteine Conjugation : While traditional maleimide (B117702) chemistry targets native or engineered cysteine residues, combining this with TCO linkers allows for a two-step, site-specific approach. acs.org A protein can be engineered to have a single, accessible cysteine residue at a specific location. This thiol group can then be selectively reacted with a heterobifunctional TCO-PEG-maleimide linker. nih.gov This strategy was effectively used to create a diabody-based antibody-drug conjugate (ADC) with a drug-to-antibody ratio of precisely four, by targeting four engineered cysteine residues. nih.gov

Disulfide Rebridging : Antibodies, particularly human IgG1, contain conserved interchain disulfide bonds in their hinge region. acs.org Novel reagents have been developed that can reduce these disulfide bonds and "rebridge" them with a construct that simultaneously installs a TCO tag. researchgate.netacs.org This method provides a site-specific and stoichiometric labeling strategy that maintains the structural integrity of the antibody. acs.org

Metabolic Glycoengineering : Cell surfaces can be specifically functionalized by hijacking the cell's own metabolic pathways. nih.gov Cells can be fed precursor sugars modified with a chemical reporter, such as tetrazine. These modified sugars are processed and displayed on the cell surface as part of glycoproteins and glycolipids. nih.gov These "chemical receptors" can then be specifically targeted by TCO-functionalized molecules, including imaging agents or drug-delivery systems, enabling cell-specific targeting via the bioorthogonal ligation. nih.gov

Table 1: Overview of Site-Specific Bioconjugation Strategies

| Strategy | Target Site | Key Reagent Example | Outcome |

|---|---|---|---|

| Genetic Code Expansion | Specific site in protein backbone | trans-cyclooctene-L-lysine (TCOK) | Homogeneous protein conjugate with precise TCO placement. nsf.govnih.gov |

| Engineered Cysteine | Solvent-accessible cysteine residue | TCO-PEG-maleimide | Site-specific attachment of TCO via a stable thioether bond. nih.gov |

| Disulfide Rebridging | Interchain disulfide bonds in antibodies | Pyridazinedione-TCO (PD-TCO) | Stoichiometric labeling of antibodies while maintaining structure. acs.org |

| Metabolic Glycoengineering | Cell surface glycans | Tetrazine-modified mannosamine | Installation of tetrazine receptors on cells for targeting by TCO-probes. nih.gov |

Development of Heterobifunctional TCO-PEG Derivatives Beyond this compound

While the homobifunctional this compound is useful for crosslinking applications, the true versatility of the TCO moiety is unlocked through the development of heterobifunctional TCO-PEG derivatives. These linkers possess a TCO group on one end for IEDDA ligation and a different reactive group on the other, allowing for conjugation to a wide array of biomolecules and surfaces. axispharm.com The polyethylene (B3416737) glycol (PEG) spacer enhances water solubility, reduces steric hindrance, and improves the pharmacokinetic properties of the resulting conjugate. interchim.frchemimpex.comlumiprobe.com

A diverse toolkit of these derivatives now exists, each designed to target a specific functional group:

TCO-PEG-NHS Ester : These are among the most common derivatives. medchemexpress.combroadpharm.com The N-hydroxysuccinimidyl (NHS) ester reacts efficiently with primary amines, such as the side chain of lysine residues in proteins or amine-functionalized surfaces, to form stable amide bonds. interchim.frcreative-biolabs.comvectorlabs.com

TCO-PEG-Maleimide : The maleimide group is highly selective for sulfhydryl (thiol) groups, found in cysteine residues. chemimpex.comconju-probe.com This allows for the specific modification of proteins at cysteine sites, forming a stable thioether bond. interchim.frconju-probe.com

TCO-PEG-Amine : Featuring a terminal primary amine, these linkers can be conjugated to molecules containing carboxylic acids (using activators like EDC) or activated esters. broadpharm.commedchemexpress.combroadpharm.com

TCO-PEG-Acid : The terminal carboxylic acid can be coupled to primary amines using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS). broadpharm.com

TCO-PEG-DBCO : These linkers are "hetero-bioorthogonal," containing both a TCO group (for reaction with tetrazines) and a dibenzocyclooctyne (DBCO) group. medchemexpress.combroadpharm.com The DBCO group reacts with azides via strain-promoted alkyne-azide cycloaddition (SPAAC), another powerful click chemistry reaction. This allows for sequential or dual-labeling strategies. medchemexpress.combroadpharm.com

TCO-PEG-Oxyamine : The oxyamine group specifically reacts with aldehydes and ketones to form stable oxime linkages, providing another orthogonal conjugation method. axispharm.com

Table 2: Common Heterobifunctional TCO-PEG Derivatives and Their Reactivity

| Derivative Class | Reactive Group | Target Functional Group | Resulting Bond |

|---|---|---|---|

| TCO-PEG-NHS Ester | N-Hydroxysuccinimidyl Ester | Primary Amine (-NH₂) | Amide |

| TCO-PEG-Maleimide | Maleimide | Sulfhydryl/Thiol (-SH) | Thioether |

| TCO-PEG-Amine | Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide |

| TCO-PEG-Acid | Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide |

| TCO-PEG-DBCO | Dibenzocyclooctyne | Azide (-N₃) | Triazole |

| TCO-PEG-Oxyamine | Oxyamine (-ONH₂) | Aldehyde/Ketone | Oxime |

Post-Polymerization Modification and Functionalization Approaches

Post-polymerization modification is a powerful strategy for synthesizing functional polymers where the desired functional groups might not be compatible with the polymerization conditions. rsc.orgnih.gov This approach allows for the creation of well-defined polymer backbones, which are then functionalized in a subsequent step. TCO-PEG linkers are ideal reagents for this purpose, enabling the introduction of bioorthogonal handles onto a variety of polymer scaffolds.

One notable application is the creation of "PeptoBrushes"—polymers consisting of a polyglutamic acid backbone grafted with polysarcosine side chains. nih.govacs.org In a post-polymerization step, TCO moieties can be attached to the backbone. nih.govacs.org This architecture allows for a high degree of TCO loading (up to 30%) without causing aggregation, creating a nanoparticle with numerous sites for subsequent tetrazine ligation. researchgate.netacs.org Such TCO-functionalized polymers have shown promise as primary targeting agents in pretargeted nuclear imaging. nih.govacs.org

In another example, hyperbranched polymers (HBPs) have been modified with a TCO-linked doxorubicin (B1662922) prodrug. nih.gov The TCO group is attached to the polymer after its synthesis, creating a "click-to-release" system. When this polymer-drug conjugate encounters a tetrazine, the IEDDA reaction is triggered, leading to the self-immolative release of the active drug. nih.gov This strategy demonstrates how post-polymerization modification with TCO linkers can be used to design sophisticated drug delivery systems. nih.gov The synthesis of TCO-functionalized polypept(o)ides has also been achieved by using TCO-functional amine initiators for the ring-opening polymerization of N-carboxyanhydrides, demonstrating another route to TCO-bearing polymers. rsc.org

Table 3: Examples of Post-Polymerization Modification with TCO Linkers

| Polymer Scaffold | TCO-Linker Type | Modification Strategy | Application |

|---|---|---|---|

| Polyglutamic acid (pGlu) | TCO-amine | Amide coupling to pGlu backbone | Pretargeted nuclear imaging. nih.govacs.org |

| Hyperbranched Polymer (HBP) | TCO-Doxorubicin | Conjugation to HBP scaffold | "Click-to-release" drug delivery. nih.gov |

| Polypept(o)ides | TCO-functional amine | Used as initiator for polymerization | Polymeric micelles for imaging/therapy. rsc.org |

Research Applications of Tco Peg2 Tco in Molecular and Macromolecular Systems

Engineering of Molecular Probes for Bioorthogonal Labeling

The principles of bioorthogonal chemistry, particularly the iEDDA reaction between TCO and tetrazine, are extensively utilized in the engineering of molecular probes for the detection and visualization of biological molecules and processes. The TCO-PEG2-TCO linker can be incorporated into these probes to facilitate their attachment to target molecules or to assemble multicomponent imaging agents.

Fluorescent Probe Design and Implementation

The TCO moiety is a key component in the design of fluorescent probes for bioorthogonal labeling. Fluorescent dyes can be functionalized with a TCO group, allowing them to be selectively attached to tetrazine-modified biomolecules. While direct examples of this compound in a single fluorescent probe are less common, the principles are demonstrated by related TCO-PEGylated fluorophores. For instance, fluorescent dyes like Cy3 and Coumarin have been conjugated to TCO via a PEG spacer (e.g., Cy3-PEG2-TCO, Coumarin-PEG2-TCO) to create probes for bioorthogonal labeling. sichem.demedchemexpress.com These probes can react with tetrazine-labeled targets in a process that is highly specific and results in a stable, fluorescently tagged conjugate. medchemexpress.com

In a relevant application, fluorogenic probes with dual-tetrazine arms have been developed to detect protein-protein interactions. biorxiv.orgbiorxiv.org These probes are designed to be in a "quenched" state until both tetrazine arms react with TCO-modified antibodies bound to interacting proteins, leading to a significant increase in fluorescence. biorxiv.org This approach allows for the visualization of protein proximity in fixed and living cells. biorxiv.org The PEG linkers in these probes are crucial for maintaining the appropriate distance between the fluorophore and the quencher and for ensuring solubility. biorxiv.org

Radiotracer Precursor Development for Imaging Research

The TCO-tetrazine reaction is a powerful tool for the development of radiotracers for positron emission tomography (PET) imaging. This pretargeting approach involves administering a tetrazine-modified targeting molecule (e.g., an antibody) that binds to a specific biological target, followed by the administration of a TCO-functionalized radiotracer that rapidly reacts with the tetrazine "tag". This strategy enhances the imaging contrast by allowing the targeting molecule to clear from non-target tissues before the short-lived radioisotope is introduced. nih.gov

A notable example is the synthesis and preclinical evaluation of [¹⁸F]MeTz-PEG₂-RM26, a radiotracer for imaging the gastrin-releasing peptide receptor (GRPR), which is overexpressed in many cancers. nih.govcolab.ws In this work, a GRPR antagonist peptide (RM26) was conjugated to TCO via a PEG₂ spacer to create the TCO-PEG₂-RM26 precursor. nih.gov This precursor was then reacted with a fluorine-18 (B77423) labeled methyltetrazine ([¹⁸F]MeTz) through an iEDDA click reaction to form the final radiotracer. nih.govcolab.ws The entire synthesis was completed within 75 minutes, yielding a radiotracer with high radiochemical purity and molar activity. nih.gov In vivo studies in mice demonstrated that the radiotracer specifically targeted GRPR-expressing tumors. colab.ws

| Radiotracer Component | Function | Reference |

| [¹⁸F]MeTz | Fluorine-18 labeled tetrazine for PET imaging | nih.gov, colab.ws |

| TCO-PEG₂-RM26 | TCO-functionalized peptide for targeting GRPR | nih.gov, colab.ws |

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs)

Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. The linker is a critical component of a PROTAC, as its length and composition can significantly impact the efficacy of the resulting degrader. medchemexpress.com

This compound and related TCO-PEG linkers are utilized in the modular synthesis of PROTACs. medchemexpress.commedchemexpress.comglpbio.combiocat.com These linkers allow for the convenient connection of the two ligand components using click chemistry. For example, a TCO-PEG2-amine or a TCO-PEG2-acid can be used to attach one of the ligands, while the other end of the PEG linker is functionalized for attachment to the second ligand. broadpharm.commedchemexpress.commedchemexpress.com The hydrophilic PEG spacer can improve the solubility and cell permeability of the PROTAC. The TCO group provides a bioorthogonal handle for late-stage functionalization or for attaching the PROTAC to a delivery vehicle. While this compound itself is a homobifunctional linker, its derivatives with different functional groups at each end are more commonly employed in PROTAC synthesis. broadpharm.commedchemexpress.com

Controlled Release Mechanisms via "Click-to-Release" Strategies

The TCO-tetrazine reaction can be engineered to not only form a stable linkage but also to trigger the cleavage of a bond and the release of a molecule of interest. This "click-to-release" strategy is of great interest for applications such as prodrug activation and the controlled delivery of therapeutic agents. acs.orgnih.gov

Chemical Decaging of Molecules via TCO-Tetrazine Cleavage

In a typical click-to-release system based on TCO-tetrazine chemistry, a leaving group is placed at an allylic position on the TCO ring. cam.ac.uk The reaction of this modified TCO with a tetrazine initiates an iEDDA cycloaddition, followed by the elimination of nitrogen gas to form a dihydropyridazine (B8628806) intermediate. nih.gov This intermediate can then undergo tautomerization and a subsequent elimination cascade, leading to the release of the leaving group. nih.govresearchgate.net This process can be used to "uncage" a variety of functional groups, including amines, alcohols, and carboxylic acids, from a TCO-based prodrug. cam.ac.uknih.govcore.ac.uk

The reaction is triggered by the introduction of the tetrazine, which acts as the bioorthogonal "key" to unlock the caged molecule. The kinetics of the release can be tuned by modifying the structure of the TCO and the tetrazine. acs.org For instance, studies have shown that the decaging of a TCO-protected anti-inflammatory drug in live macrophages can be achieved within minutes of adding the tetrazine trigger, restoring the drug's activity. cam.ac.uk

| Reaction Step | Description | Key Outcome |

| 1. Cycloaddition | Inverse-electron-demand Diels-Alder reaction between TCO and tetrazine. | Formation of a dihydropyridazine intermediate. |

| 2. Tautomerization | Rearrangement of the dihydropyridazine intermediate. | Positions the leaving group for elimination. |

| 3. Elimination | Spontaneous cleavage of the bond to the leaving group. | Release of the active molecule. |

Temporal and Spatial Control in Chemical Biology Research

The bioorthogonal nature of the TCO-tetrazine reaction provides a high degree of temporal and spatial control over molecular release. core.ac.uk The release of the caged molecule is initiated only when and where the tetrazine trigger is present. This allows researchers to control the activation of a drug or probe at a specific time point by administering the tetrazine at that moment.

Spatial control can be achieved by localizing the tetrazine trigger to a specific tissue or cell type. For example, a tetrazine could be conjugated to an antibody that targets a specific cancer cell, and the TCO-caged drug would then be released preferentially at the tumor site. This targeted activation can minimize off-target effects and improve the therapeutic index of a drug. google.com The rapid kinetics of the TCO-tetrazine reaction are advantageous for achieving sharp spatial and temporal resolution in these applications. cam.ac.uk

Fabrication and Functionalization of Polymeric and Macromolecular Constructs

Synthesis of Hybrid Copolymers and Polymer-Protein Conjugates

The bifunctional nature of this compound makes it an ideal building block for the synthesis of complex polymeric architectures, including hybrid copolymers and polymer-protein conjugates. Its two reactive TCO handles allow it to act as a linking agent between two tetrazine-containing molecules.

Hybrid Copolymers: this compound can be used as a monomer in step-growth polymerization reactions with complementary bis-tetrazine monomers. This approach enables the fabrication of high molecular weight multiblock copolymers. For instance, researchers have demonstrated that interfacial copolymerization between hydrophilic bis-tetrazine monomers (often containing PEG spacers themselves) and a bis-TCO monomer can yield well-defined copolymers. rsc.org The judicious selection of these iEDDA-clickable monomers allows for the synthesis of high molecular weight polymers at the interface of immiscible solvents. rsc.org This strategy has also been extended to incorporate functional peptides into the multiblock copolymer structure, thereby tuning the final properties of the material. rsc.org

Another strategy involves the ring-opening polymerization (ROP) of N-carboxyanhydrides using TCO-functional amine initiators. This method produces TCO-functionalized polypeptides and polypeptoids with low dispersity and high end-group fidelity. rsc.org While this produces polymers with a single TCO group, a bifunctional linker like this compound could then be used to couple two different tetrazine-terminated polymers, creating well-defined A-B-A or other block copolymer structures.

Polymer-Protein Conjugates: The creation of polymer-protein conjugates is crucial for enhancing the therapeutic properties of proteins, such as increasing their in-vivo circulation time. The iEDDA reaction involving TCO is a powerful tool for this purpose due to its bioorthogonal nature, meaning it does not interfere with native biological functional groups.

A common method is the "grafting-to" approach, where the polymer and protein are functionalized separately before being linked. sigmaaldrich.com For example, a protein's surface amine groups (e.g., lysine (B10760008) residues) can be modified with a linker like TCO-PEG-NHS ester to introduce TCO moieties. researchgate.net This TCO-functionalized protein is then ready for conjugation.

This compound can be used to create protein dimers or link proteins to other macromolecules. For example, if two proteins are functionalized with tetrazine groups, this compound can act as a bridge to covalently link them. A similar strategy was reported where bis-tetrazine functional polymers were used to generate protein dimers from a TCO-functionalized lysozyme. rsc.org This highlights the modularity of the TCO-tetrazine ligation system in constructing specific bioconjugates. The fast and efficient conjugation demonstrates that the iEDDA reaction can be used to prepare bioconjugates in a site-selective manner. rsc.org

Table 1: Examples of Hybrid Copolymer and Conjugate Synthesis This table is interactive. You can sort and filter the data.

Surface Functionalization of Materials for Research Applications

The rapid and specific reaction between TCO and tetrazine makes this compound an excellent tool for modifying and functionalizing the surfaces of various materials, from hydrogels to solid substrates.

Hydrogel Fabrication and Functionalization: Hydrogels are water-swollen polymer networks widely used in tissue engineering and 3D cell culture. The TCO-tetrazine ligation is increasingly used for hydrogel crosslinking because it is fast, irreversible, and can be performed in the presence of living cells. rsc.org

A notable application involves a diffusion-controlled interfacial crosslinking process. nih.gov In one study, tetrazine-modified hyaluronic acid (HA-Tz) was crosslinked using a bis-TCO PEG crosslinker. When a droplet of the HA-Tz polymer solution is placed in a bath containing the bis-TCO crosslinker, a crosslinked hydrogel shell forms instantly at the liquid-liquid interface. nih.gov The smaller bis-TCO molecule then diffuses through this initial layer, progressively crosslinking the interior of the droplet to form a stable hydrogel microsphere. nih.gov This technique allows for the creation of 3D patterned hydrogels without the need for complex equipment like photomasks. nih.gov The resulting hydrogels have been shown to be highly viable for encapsulating cells. nih.gov Furthermore, using a trifunctional TCO crosslinker instead of a bifunctional one can lead to the formation of stably cross-linked fibers, which can be used to guide cell attachment and elongation. nih.gov

Functionalization of Solid and Nanomaterial Surfaces: this compound can also be used to immobilize biomolecules onto solid surfaces for various research applications, such as in biosensors or cell-adhesion studies. A powerful strategy involves first coating a material surface with tetrazine groups. For example, a novel DOPA-derivative containing a tetrazine group (DOPA-Tet) can be polymerized onto a surface like titanium. biorxiv.org This creates a tetrazine-decorated surface that is ready for bioorthogonal functionalization. biorxiv.org

This surface can then be modified by grafting molecules of interest that contain a TCO group. biorxiv.org this compound can be employed here as a linker. One TCO end would react with the tetrazine-coated surface, presenting the second TCO group for subsequent capture of a tetrazine-functionalized biomolecule. This creates a flexible, hydrophilic PEG spacer arm that can improve the accessibility and function of the immobilized molecule. This method has been used successfully to graft TCO-functionalized cyclic peptides (c(RGDfK)-TCO) and enzymes onto surfaces, demonstrating excellent stability and bioorthogonality. biorxiv.org

Table 2: Research Applications in Surface Functionalization This table is interactive. You can sort and filter the data.

Addressing TCO Isomerization and Stability Challenges

A primary obstacle in the widespread use of TCO-containing molecules, including this compound, is the isomerization of the strained trans-cyclooctene (B1233481) (TCO) to its more stable but less reactive cis-cyclooctene (CCO) isomer. broadpharm.combroadpharm.com This isomerization leads to a loss of reactivity towards tetrazines, which is the basis of its utility in bioorthogonal chemistry. The synthesis of TCO itself is often challenging and expensive, with the photoisomerization step from the cis to the trans isomer being a significant bottleneck due to low yields. tennessee.edu

The stability of the TCO ring is a critical factor, as it is prone to inactivation not only through isomerization but also in certain biological environments. researchgate.net For instance, some TCO derivatives have shown instability in plasma or cellular environments, rendering them unsuitable for many biological applications. researchgate.net This highlights the ongoing search for a TCO scaffold that strikes an optimal balance between high reactivity and sufficient stability for in vivo applications. researchgate.netresearchgate.netresearchgate.net

Key Stability Challenges of TCO Moieties:

| Challenge | Description | Impact on Application |

| Isomerization | The strained trans-isomer spontaneously converts to the more stable cis-isomer. broadpharm.combroadpharm.com | Loss of reactivity towards tetrazines, diminishing its utility in click chemistry. broadpharm.combroadpharm.com |

| Synthetic Difficulty | The synthesis, particularly the photoisomerization step to create the trans-isomer, is often low-yielding and costly. tennessee.edu | Limits the large-scale and cost-effective production of TCO-based reagents. tennessee.edu |

| Biological Instability | Some TCO derivatives can be unstable in plasma or cellular environments. researchgate.net | Reduces the effectiveness of TCO-based probes and drugs in living systems. researchgate.net |

Future research efforts are directed towards developing TCO analogs with enhanced stability. One promising approach involves the synthesis of conformationally restricted TCO derivatives, such as dioxolane-fused trans-cyclooctenes, which have demonstrated improved chemical stability against isomerization. researchgate.net

Strategies for Enhancing Reaction Efficiency and Selectivity in Complex Biological Environments

The inverse electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is renowned for its rapid kinetics, making it a powerful tool for bioconjugation. nih.govtcichemicals.comrsc.org However, achieving high reaction efficiency and selectivity in the complex milieu of a biological system presents its own set of challenges. The local environment surrounding the TCO moiety can significantly influence its accessibility and reactivity.

One strategy to improve reaction efficiency involves the use of hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG). Attaching TCO to biomolecules via a PEG linker can prevent the TCO group from being buried within the hydrophobic pockets of the biomolecule, thereby enhancing its availability for reaction. nih.gov Studies have shown that using a PEG linker can lead to a more than 10-fold improvement in functional TCO density on antibodies. nih.gov

Future work will likely focus on optimizing linker technology and exploring orthogonal chemistries to further refine the selectivity and efficiency of TCO-based reactions in living systems. This includes the development of "click-to-release" strategies where the TCO moiety acts as a trigger for the controlled release of therapeutic agents. researchgate.net

Development of Novel this compound Analogues with Tunable Reactivity

The development of new this compound analogs with tunable reactivity is a key area of ongoing research. The ability to modulate the reaction kinetics of the TCO-tetrazine ligation is crucial for tailoring these crosslinkers to specific applications. For instance, very fast reaction rates are desirable for capturing transient biological events, while slower, more controlled reactions might be preferable for certain materials science applications.

The reactivity of TCO can be influenced by the substituents on the cyclooctene (B146475) ring. By introducing electron-withdrawing or electron-donating groups, it is possible to fine-tune the electronic properties of the double bond and thus modulate the rate of the iEDDA reaction. The stereochemistry of the TCO, specifically whether it is the axial or equatorial isomer, also affects its reaction rate. cam.ac.uk

Researchers are exploring the synthesis of a variety of TCO derivatives to expand the toolkit of bioorthogonal chemistry. This includes TCO analogs functionalized with different reactive groups to enable conjugation to a wider range of biomolecules and materials. confluore.com The goal is to create a portfolio of this compound linkers with a spectrum of reactivities and functionalities.

Examples of TCO Derivative Functionalities:

| Functional Group | Reactive Towards | Potential Application |

| NHS ester | Primary amines | Protein labeling |

| Maleimide (B117702) | Thiols | Cysteine-specific conjugation |

| Carboxylic acid | Amines (with activators) | Bioconjugation |

| Amine | Carboxylic acids, activated esters | Surface modification |

Emerging Research Avenues and Untapped Potentials of this compound in Chemical Biology and Materials Science

The unique properties of this compound are opening up new and exciting avenues of research in both chemical biology and materials science. Its ability to efficiently crosslink molecules with high specificity makes it an invaluable tool for probing and manipulating complex systems.

In chemical biology, this compound is being explored for its potential in creating proximity-induced reactions. By attaching the two TCO groups to different molecules of interest, a subsequent reaction with a bis-tetrazine probe can be used to detect and quantify protein-protein interactions. biorxiv.org This approach offers a powerful alternative to traditional methods that often require genetic modification of the proteins. biorxiv.org There is also great potential in developing "click-to-release" prodrugs, where the TCO-tetrazine reaction triggers the activation of a therapeutic agent at a specific site, enhancing treatment efficacy while minimizing off-target effects. researchgate.net

In materials science, the rapid and efficient crosslinking capabilities of this compound are being harnessed to create novel polymeric materials. rsc.org This includes the synthesis of hydrogels, nanoparticles, and functionalized surfaces. The bioorthogonal nature of the TCO-tetrazine reaction allows for the modification of materials under mild, aqueous conditions, which is particularly advantageous for encapsulating sensitive biological cargo. rsc.org Future applications could involve the development of "smart" materials that can respond to specific biological cues by changing their physical or chemical properties.

The continued development and application of this compound and its analogs will undoubtedly lead to significant advancements in our ability to study and manipulate biological systems and to engineer novel materials with tailored properties.

Conclusion

TCO-PEG2-TCO is a valuable homobifunctional linker in the toolkit of bioorthogonal chemistry. Its structure, combining the high reactivity of two TCO moieties with the beneficial properties of a short PEG spacer, makes it a promising reagent for the construction of complex bioconjugates. While specific, detailed research applications of this compound are still emerging in the scientific literature, its potential in areas such as antibody-drug conjugates and pre-targeted imaging is significant. Further studies exploring the unique capabilities of this symmetrical crosslinker are anticipated to expand its utility in advancing both basic biological research and the development of novel therapeutics and diagnostics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.